N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide
Overview
Description
N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide: is a chemical compound that features a piperazine ring, a cyclohexyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 2-methylcyclohexylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the acetamide moiety.
Reduction: Reduced amide derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry: N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used to study the interactions of piperazine derivatives with various biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its piperazine ring is a common motif in many drugs, and modifications to this structure can lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, leading to changes in their activity or function. The compound may also modulate signaling pathways, affecting cellular processes and responses.
Comparison with Similar Compounds
- N-(2-methylcyclohexyl)-2-(piperazin-1-yl)ethanamide
- N-(2-methylcyclohexyl)-2-(piperidin-1-yl)acetamide
- N-(2-methylcyclohexyl)-2-(morpholin-1-yl)acetamide
Uniqueness: N-(2-methylcyclohexyl)-2-(piperazin-1-yl)acetamide is unique due to its specific combination of a piperazine ring, a cyclohexyl group, and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(2-methylcyclohexyl)-2-piperazin-1-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11-4-2-3-5-12(11)15-13(17)10-16-8-6-14-7-9-16/h11-12,14H,2-10H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADNNDPBXVAQTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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